molecular formula C13H19N B8061031 2,6-Dimethyl-4-phenylpiperidine

2,6-Dimethyl-4-phenylpiperidine

Cat. No. B8061031
M. Wt: 189.30 g/mol
InChI Key: KTXBCBJATYRXIA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-phenylpiperidine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Analgesic Potency and Opioid Receptor Interaction : A study by Fries et al. (1982) employed enantiomers of a closely related compound, beta-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine, to demonstrate the capability of opioid receptors to distinguish between enantiotopic edges of the piperidine ring. This study revealed significant differences in analgesic potency between the enantiomers, highlighting the importance of stereochemistry in drug-receptor interactions (Fries et al., 1982).

  • Solute Conformation in Opioid Ligands : Research by Casy and Ogungbamila (1992) focused on the NMR spectra of isomeric dimethyl-4-phenyl-piperidinols, including trans-2,6-dimethyl-4-propionyloxy-4-phenylpiperidine. The study contributed to understanding the preferred solute conformations in opioid ligands of the 4‐arylpiperidine class, which is crucial for the development of opioid analgesics (Casy & Ogungbamila, 1992).

  • Dopamine Receptor Activity : Macchia et al. (2003) investigated N-n-propyl-substituted 3-aryl- and 3-cyclohexylpiperidines, including dimethyl-substituted compounds, for their affinity and selectivity toward the D4 dopamine receptor. This research is important for understanding the role of these compounds in modulating cognitive functions and emotional states (Macchia et al., 2003).

  • Stereochemistry in Medicinal Chemistry : A study by McErlane and Casy (1972) on the stereochemistry of 3-Methyl-4-phenylpiperidines derived from 4-Phenyl-4-piperidinols, including dimethyl-4-phenylpiperidines, contributed to the understanding of stereochemical aspects in medicinal chemistry (McErlane & Casy, 1972).

  • Chemical Resolution in Drug Synthesis : Yin et al. (1994) explored the chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives, which are intermediates in opioid analgesic synthesis. This study is significant for drug synthesis and stereochemistry (Yin et al., 1994).

properties

IUPAC Name

2,6-dimethyl-4-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXBCBJATYRXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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